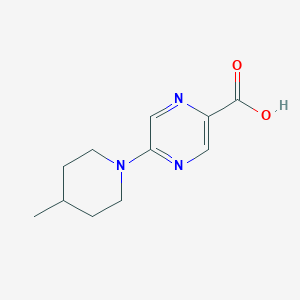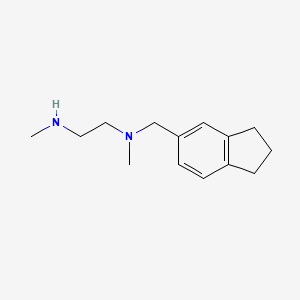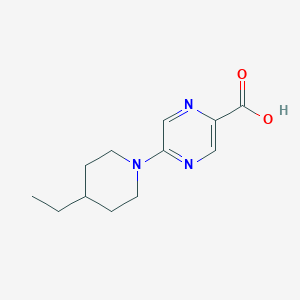
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPPCA is a pyrazine derivative and is known to have a unique chemical structure that makes it an attractive candidate for research studies. In
Wirkmechanismus
The mechanism of action of 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is not fully understood, but it is known to interact with specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition could lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes, which could lead to an increase in the levels of certain neurotransmitters. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and to reduce the production of certain cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has several advantages as a research tool. It has a unique chemical structure that makes it an attractive candidate for research studies. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, there are also limitations to its use. This compound is a relatively new compound, and its properties and effects are not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid. One potential direction is the development of new drugs based on its structure and properties. This compound has been shown to have potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and Alzheimer's. Another potential direction is the study of its effects on specific cell types and tissues. This compound has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of 5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 4-methylpiperidine with pyrazine-2-carboxylic acid in the presence of a catalyst. The reaction takes place in a solvent and is carried out at a specific temperature and pressure to obtain the desired product. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used in various research studies due to its unique chemical structure and properties. It has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. This compound has been studied for its potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and Alzheimer's. It has also been used in studies related to the synthesis of other pyrazine derivatives and as a building block for the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
5-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)10-7-12-9(6-13-10)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPKJFBSFGAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)

![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)

![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)